2-(Cyclopent-3-en-1-yl)ethan-1-ol
Description
2-(Cyclopent-3-en-1-yl)ethan-1-ol is a secondary alcohol characterized by a cyclopentenyl group attached to an ethanol backbone. The cyclopentenyl moiety introduces steric and electronic effects, influencing reactivity, solubility, and interactions in biological systems.
Properties
CAS No. |
766-01-8 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2-cyclopent-3-en-1-ylethanol |
InChI |
InChI=1S/C7H12O/c8-6-5-7-3-1-2-4-7/h1-2,7-8H,3-6H2 |
InChI Key |
KQCOVWFRRKDYPU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC1CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects and Functional Groups
- 2-(4-Bromo-2-methoxyphenyl)ethan-1-ol (): This compound features a bromo-methoxy-substituted phenyl group instead of a cyclopentenyl ring.
- 2-(Ethylmethylamino)ethanol (): Substitution of the cyclopentenyl group with an ethylmethylamino group introduces basicity and hydrogen-bonding capabilities. The amino group enhances solubility in polar solvents and may enable coordination with metal ions.
- 2-(1H-Indol-3-yl)ethan-1-ol (): The indole ring confers aromaticity and planar rigidity, contrasting with the non-aromatic, strained cyclopentenyl group. Indole’s nitrogen heteroatom enables π-π stacking and interactions with biological targets (e.g., receptors or enzymes).
Physical and Chemical Properties
Research and Application Insights
- Biological Relevance: The indole derivative () is an endogenous metabolite, highlighting its role in biochemical pathways. The cyclopentenyl alcohol’s strained ring system may mimic natural terpenes or prostaglandins, suggesting utility in medicinal chemistry .
- Material Science: The aminoethanol derivative () could serve as a ligand or surfactant, whereas the cyclopentenyl alcohol’s hydrophobicity may suit polymer or fragrance synthesis .
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